Fucosterol

描述

作用机制

岩藻甾醇通过多种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Isofucosterol is involved in several biochemical reactions, primarily as a structural component of biological membranes. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase . These enzymes are crucial in maintaining the balance between different types of sterols and regulating sterol biosynthesis. Isothis compound also participates in transmembrane signal transduction by forming lipid microdomains, which are essential for cellular communication and homeostasis .

Cellular Effects

Isothis compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor of brassinosteroids, a group of plant hormones that regulate growth and development . Isothis compound also affects the formation of lipid microdomains, which play a critical role in transmembrane signal transduction and maintaining cellular ion homeostasis . Additionally, it has been shown to modulate the activity of enzymes involved in sterol biosynthesis, further impacting cellular function .

Molecular Mechanism

At the molecular level, Isothis compound exerts its effects through binding interactions with various biomolecules. It has been shown to interact with liver X-receptor-beta, glucocorticoid receptor, tropomyosin receptor kinase B, toll-like receptor 2/4, and beta-secretase . These interactions are crucial for regulating molecular and cellular processes associated with neurodegenerative disorders. Isothis compound also modulates the activity of enzymes involved in sterol biosynthesis, such as C24-sterol methyltransferase and C22-sterol desaturase, by binding to their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isothis compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term studies have shown that Isothis compound can maintain its structural integrity and biological activity under controlled conditions. Prolonged exposure to extreme conditions may lead to its degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of Isothis compound vary with different dosages in animal models. Studies have shown that low to moderate doses of Isothis compound can have beneficial effects on cellular function and metabolism . High doses may lead to toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Isothis compound is involved in several metabolic pathways, including sterol biosynthesis and metabolism . It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase, C24-sterol methyltransferase, and C22-sterol desaturase, which are crucial for maintaining the balance between different types of sterols . Isothis compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Isothis compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Isothis compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Isothis compound is localized in various subcellular compartments, including the endoplasmic reticulum, plasma membrane, and lipid particles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Isothis compound’s activity and function are closely linked to its localization within these compartments, impacting cellular processes such as sterol biosynthesis and signal transduction .

准备方法

合成路线和反应条件: 岩藻甾醇可以通过一系列涉及溶剂萃取和色谱技术的步骤从海藻中提取。 典型的提取过程包括以下步骤 :

提取: 海藻干粉在室温下用乙醇提取。

浓缩: 乙醇提取物在减压下浓缩,得到浓稠的糊状物。

分配: 将浓缩物用乙酸乙酯和石油醚分配。

色谱: 将所得溶液进行硅胶柱色谱分离,用石油醚和乙酸乙酯的梯度洗脱。

结晶: 将含有岩藻甾醇的馏分浓缩,得到白色岩藻甾醇晶体。

工业生产方法: 岩藻甾醇的工业生产涉及使用类似的溶剂萃取和色谱技术从海藻中进行大规模提取。 高速逆流色谱也已被用于从粗提物中高效分离岩藻甾醇 .

化学反应分析

岩藻甾醇会发生各种化学反应,包括:

氧化: 岩藻甾醇可以被氧化形成岩藻甾醇氧化物,该氧化物已被研究其生物活性.

还原: 岩藻甾醇的还原会导致饱和甾醇的形成。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 酰氯和卤代烷烃等试剂用于酯化和醚化反应.

主要产物:

氧化: 岩藻甾醇氧化物。

还原: 饱和甾醇。

取代: 岩藻甾醇酯和醚.

科学研究应用

岩藻甾醇具有广泛的科学研究应用:

相似化合物的比较

岩藻甾醇由于其特定的生物活性和结构特征,在植物甾醇中是独一无二的。类似的化合物包括:

β-谷甾醇: 常见于植物,以其降胆固醇作用而闻名。

菜油甾醇: 另一种具有抗炎和降胆固醇作用的植物甾醇。

豆甾醇: 存在于各种植物中,具有抗炎和抗癌活性.

岩藻甾醇的独特性:

- 岩藻甾醇主要存在于海藻中,而其他植物甾醇更常见于陆生植物。

- 它具有独特的结构,在 24 位有一个亚乙基,这有助于其独特的生物活性 .

属性

CAS 编号 |

18472-36-1 |

|---|---|

分子式 |

C29H48O |

分子量 |

412.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI 键 |

OSELKOCHBMDKEJ-VEVYEIKRSA-N |

SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

手性 SMILES |

CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

规范 SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is fucosterol and where is it found?

A1: this compound (stigmasta-5,24(28)-dien-3β-ol), also known as (24E)-ethylidenecholesterol, is a sterol predominantly found in marine brown algae. [, , , , ] It can also be found in diatoms and some land plants, like Osmanthus fragrans var. aurantiacus. [, ]

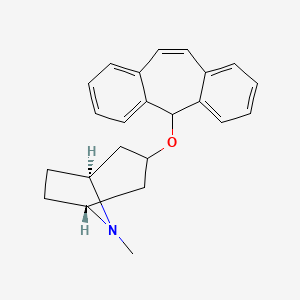

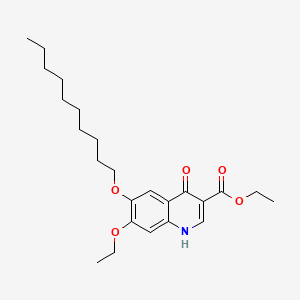

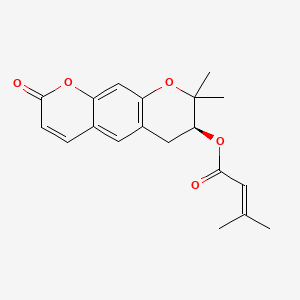

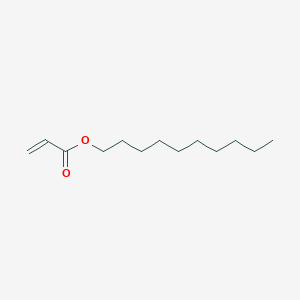

Q2: What is the chemical structure of this compound?

A2: this compound is a sterol with a tetracyclic skeleton and a double bond between carbons 5 and 6 in the first ring. Its side chain features an ethylidene group at carbon 24.

Q3: What are the reported biological activities of this compound?

A3: this compound exhibits a wide range of biological activities, including:

- Anti-cancer: Studies have shown this compound possesses antitumor activity against various cancer cell lines, including human cervical cancer (HeLa), [] human colon cancer (HCT-116), [, ] human promyelocytic leukemia (HL-60), [, , , ] and ovarian cancer cells. []

- Anti-diabetic: this compound has shown potential in improving insulin resistance. []

- Antioxidant: It exhibits strong antioxidant activity, protecting against lipid peroxidation. []

- Anti-inflammatory: this compound can attenuate inflammatory responses, potentially through modulation of mitogen-activated protein kinases (MAPKs). [, , ]

- Hepatoprotective: Research suggests it may offer protection against liver injury. [, ]

- Neuroprotective: this compound has demonstrated potential in protecting against cognitive decline and neurodegeneration. [, ]

- Anti-hyperlipidemic: Studies indicate it may help regulate cholesterol levels. [, , ]

- Other Activities: this compound also exhibits antifungal, antihistaminic, anticholinergic, anti-adipogenic, anti-photoaging, anti-osteoporotic, and butyrylcholinesterase inhibitory activities. []

Q4: How does this compound exert its anti-cancer effects?

A4: this compound demonstrates anti-cancer effects through multiple mechanisms, including:

- Inducing apoptosis: It triggers apoptosis in cancer cells, potentially through mitochondrial-mediated pathways and endoplasmic reticulum stress. [, , , , , ]

- Cell cycle arrest: this compound can induce cell cycle arrest at specific checkpoints, inhibiting the proliferation of cancer cells. [, ]

- Inhibiting cell migration: It hinders the migration of cancer cells, potentially limiting their invasiveness and metastasis. [, ]

- Downregulating signaling pathways: this compound can modulate signaling pathways involved in cancer cell growth and survival, such as the phosphoinositide-3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway. []

Q5: Does this compound affect cholesterol metabolism?

A5: Yes, this compound demonstrates cholesterol-lowering effects. It acts as a dual-agonist for liver X receptors (LXRs), key regulators of cholesterol homeostasis. [] This activation stimulates the expression of genes involved in reverse cholesterol transport, such as ABCA1, ABCG1, and ApoE, promoting cholesterol efflux from macrophages. []

Q6: How can the bioavailability of this compound be improved?

A9: One strategy to enhance the bioavailability of this compound is through encapsulation techniques using cyclodextrins. [, ] For example, the formation of an inclusion complex with maltosyl-β-cyclodextrin significantly increased its solubility and dissolution rate, potentially leading to improved absorption. [, ]

Q7: What are the potential applications of this compound?

A7: this compound holds promise for various applications, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。